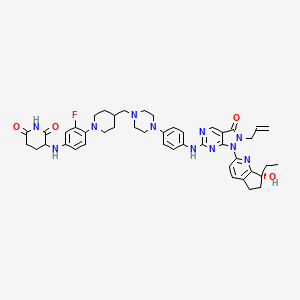
Wee1-IN-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Wee1-IN-6 is a potent and selective inhibitor of the Wee1 kinase, a crucial regulator of the G2/M checkpoint in the cell cycle. Wee1 kinase plays a significant role in DNA damage response by preventing cells with damaged DNA from entering mitosis, thereby allowing time for DNA repair. Inhibition of Wee1 kinase has been explored as a therapeutic strategy in cancer treatment, particularly in tumors with defective p53 pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Wee1-IN-6 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route may include the following steps:
Preparation of Intermediates: The initial steps involve the synthesis of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process with optimization for cost-effectiveness and yield. This includes the use of large-scale reactors, continuous flow systems, and automated purification techniques to ensure consistent quality and high throughput .
化学反应分析
Types of Reactions
Wee1-IN-6 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can undergo oxidation to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert this compound into reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the this compound molecule .
科学研究应用
Wee1-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Wee1 kinase in cell cycle regulation and DNA damage response.
Biology: Employed in research to understand the molecular mechanisms of cell cycle checkpoints and their implications in cancer biology.
Medicine: Investigated as a potential therapeutic agent in cancer treatment, particularly in combination with other chemotherapeutic agents to enhance their efficacy.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development
作用机制
Wee1-IN-6 exerts its effects by inhibiting the activity of Wee1 kinase. Wee1 kinase phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing the entry of cells into mitosis. Inhibition of Wee1 kinase by this compound leads to the activation of CDK1, forcing cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and cell death. This mechanism is particularly effective in cancer cells with defective p53 pathways, which rely heavily on the G2/M checkpoint for DNA repair .
相似化合物的比较
Wee1-IN-6 is compared with other Wee1 kinase inhibitors such as:
AZD1775: Another potent Wee1 inhibitor with similar mechanisms of action but different pharmacokinetic properties.
MK-1775: Known for its use in combination with DNA-damaging agents in cancer therapy.
PD0166285: A Wee1 inhibitor with distinct chemical structure and efficacy profile
This compound is unique due to its high selectivity and potency, making it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C45H52FN11O4 |
|---|---|
分子量 |
830.0 g/mol |
IUPAC 名称 |
3-[4-[4-[[4-[4-[[1-[(7R)-7-ethyl-7-hydroxy-5,6-dihydrocyclopenta[b]pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]-3-fluoroanilino]piperidine-2,6-dione |
InChI |
InChI=1S/C45H52FN11O4/c1-3-19-56-43(60)34-27-47-44(52-41(34)57(56)38-13-5-30-15-18-45(61,4-2)40(30)50-38)49-31-6-9-33(10-7-31)54-24-22-53(23-25-54)28-29-16-20-55(21-17-29)37-12-8-32(26-35(37)46)48-36-11-14-39(58)51-42(36)59/h3,5-10,12-13,26-27,29,36,48,61H,1,4,11,14-25,28H2,2H3,(H,47,49,52)(H,51,58,59)/t36?,45-/m1/s1 |
InChI 键 |
CAYRPQWWJKJLCB-UMZZRWAOSA-N |
手性 SMILES |
CC[C@]1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)CC7CCN(CC7)C8=C(C=C(C=C8)NC9CCC(=O)NC9=O)F)O |
规范 SMILES |
CCC1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)CC7CCN(CC7)C8=C(C=C(C=C8)NC9CCC(=O)NC9=O)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



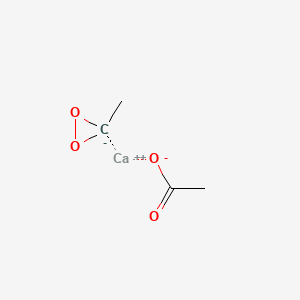
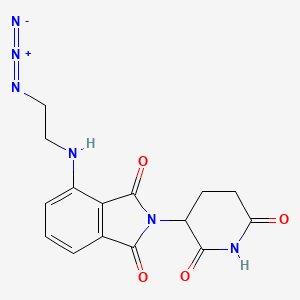
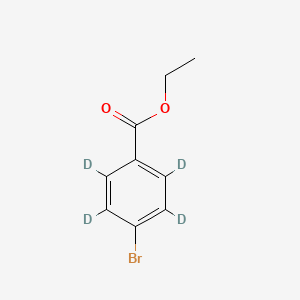
![(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid](/img/structure/B12379117.png)
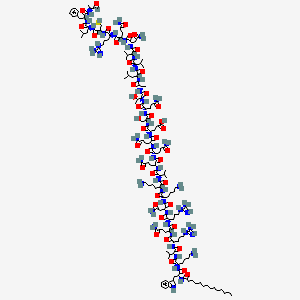
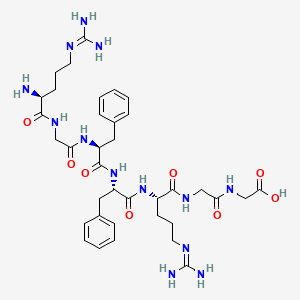
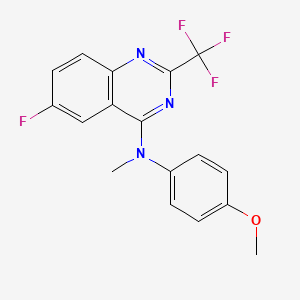

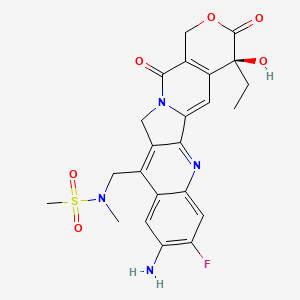
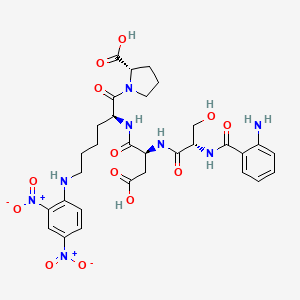
![3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12379177.png)


